3-Bromo-2-methoxy-5-nitropyridine
Overview
Description
3-Bromo-2-methoxy-5-nitropyridine is an organic compound with the molecular formula C6H5BrN2O3 and a molecular weight of 233.02 g/mol It is a halogenated heterocyclic compound, specifically a brominated and nitrated pyridine derivative
Mechanism of Action
Target of Action
Similar compounds have been used in suzuki–miyaura coupling reactions , suggesting that it may interact with palladium catalysts in these reactions.
Mode of Action
In the context of Suzuki–Miyaura coupling reactions, it’s plausible that the compound may undergo oxidative addition with palladium, forming a new Pd–C bond .
Biochemical Pathways
In suzuki–miyaura coupling reactions, the compound could potentially influence the formation of carbon-carbon bonds .
Result of Action
In the context of Suzuki–Miyaura coupling reactions, the compound could potentially facilitate the formation of new carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromo-2-methoxy-5-nitropyridine can be synthesized through several methods. One common method involves the bromination of 2-methoxy-5-nitropyridine using bromine in the presence of a suitable solvent . Another method involves the nitration of 3-bromo-2-methoxypyridine using a mixture of sulfuric acid and nitric acid . The reaction conditions typically involve low temperatures and controlled addition of reagents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination and nitration reactions. These processes are optimized for high yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-methoxy-5-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are typical for reducing the nitro group.
Major Products Formed
Scientific Research Applications
3-Bromo-2-methoxy-5-nitropyridine has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-methoxypyridine: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-Bromo-5-nitropyridine: Lacks the methoxy group, affecting its solubility and reactivity.
3-Bromo-2-chloro-6-methyl-5-nitropyridine:
Uniqueness
3-Bromo-2-methoxy-5-nitropyridine is unique due to the presence of both bromine and nitro groups, which confer distinct reactivity and versatility in chemical synthesis. Its combination of functional groups makes it a valuable intermediate in the synthesis of various complex molecules .
Properties
IUPAC Name |
3-bromo-2-methoxy-5-nitropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O3/c1-12-6-5(7)2-4(3-8-6)9(10)11/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRCSBPXFYAADHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60616121 | |
Record name | 3-Bromo-2-methoxy-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60616121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15862-50-7 | |
Record name | 3-Bromo-2-methoxy-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60616121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-2-methoxy-5-nitropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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